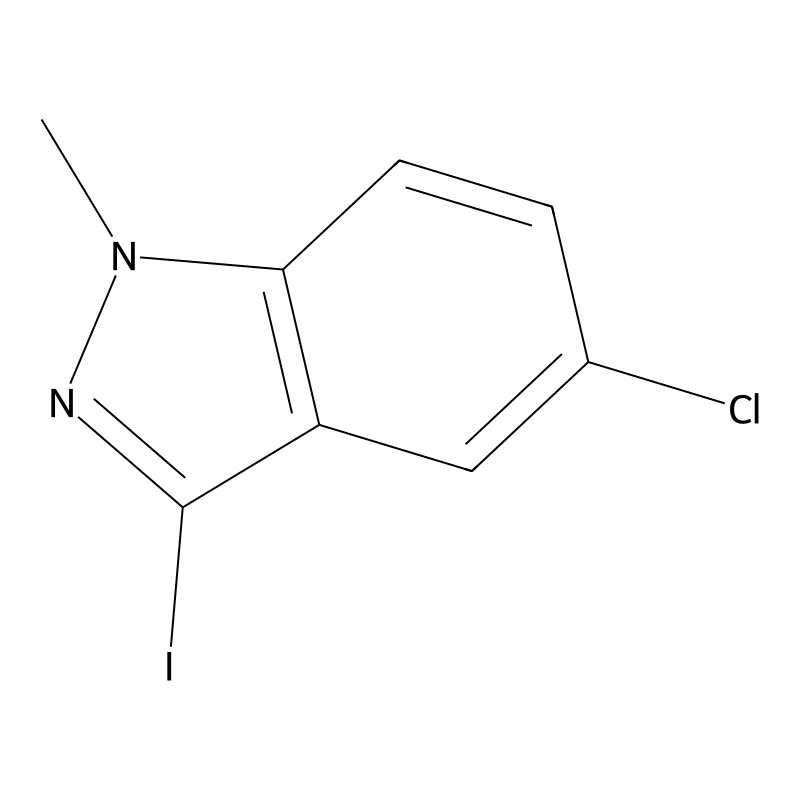

5-chloro-3-iodo-1-methyl-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Indazoles are known for their diverse biological activities. Studies have investigated their potential as antibacterial agents [], antifungal agents [], and kinase inhibitors []. The specific substitutions on the indazole ring can influence these properties. However, research on 5-Cl-3-I-1-Me-indazole's medicinal properties is currently limited.

5-chloro-3-iodo-1-methyl-1H-indazole has the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol. The structure consists of a bicyclic arrangement where a benzene ring is fused to a pyrazole ring. The presence of chlorine at the 5th position and iodine at the 3rd position, along with a methyl group at the 1st position, contributes to its distinctive chemical properties and potential therapeutic applications .

- Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions: The halogen substituents facilitate cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium cyanide can be used.

- Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.

Major Products Formed

The products formed depend on the specific reagents used. For instance, nucleophilic substitution with sodium azide may yield 5-azido-3-iodo-1-methyl-1H-indazole, while oxidation can produce carboxylic acid derivatives.

5-chloro-3-iodo-1-methyl-1H-indazole exhibits significant biological activity, particularly in the inhibition of various kinases such as checkpoint kinases 1 and 2 (chk1 and chk2), which are crucial in cell cycle regulation. This inhibition can lead to alterations in cellular processes like growth, metabolism, and apoptosis, suggesting potential anti-cancer effects .

The synthesis of 5-chloro-3-iodo-1-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Halogenation of 1-methylindazole: This step introduces halogen substituents.

- Selective Iodination and Chlorination: Using agents like iodine monochloride or N-iodosuccinimide for iodination and thionyl chloride for chlorination.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Reaction conditions are optimized for purity and consistency.

The unique properties of 5-chloro-3-iodo-1-methyl-1H-indazole make it valuable in various fields:

- Medicinal Chemistry: As a potential therapeutic agent due to its kinase inhibition properties.

- Material Science: Its chemical reactivity allows for modifications that can lead to new materials with desirable properties .

Several compounds share structural similarities with 5-chloro-3-iodo-1-methyl-1H-indazole:

| Compound Name | Structural Differences |

|---|---|

| 5-chloro-1-methyl-1H-indazole | Lacks iodine at the 3rd position |

| 3-iodo-1-methyl-1H-indazole | Lacks chlorine at the 5th position |

| 1-methyl-1H-indazole | Lacks both chlorine and iodine substituents |

Uniqueness

The unique combination of chlorine and iodine substituents in 5-chloro-3-iodo-1-methyl-1H-indazole significantly influences its chemical reactivity and biological activity. This distinct feature enhances its potential for diverse applications in medicinal chemistry and beyond .

Regioselective Alkylation Strategies in Indazole Functionalization

Regioselective N-1 alkylation is critical for introducing the methyl group in 5-chloro-3-iodo-1-methyl-1H-indazole. Sodium hydride (NaH) in tetrahydrofuran (THF) has emerged as a highly effective system for achieving >99% N-1 selectivity in indazole alkylation. This strategy exploits the formation of tight ion pairs between the deprotonated indazole anion (N-1 position) and sodium cations in low-polarity solvents like THF, which directs alkylation to the thermodynamically favored N-1 site. For example, alkylation of indazole-3-carboxylic acid with 1-bromopentane in dimethylformamide (DMF) using NaH achieved 99% N-1 selectivity.

By contrast, polar solvents like DMF or dimethyl sulfoxide (DMSO) promote solvent-separated ion pairs, reducing regioselectivity. For instance, substituting THF with DMF under identical conditions decreased N-1 selectivity to 96%. Table 1 summarizes optimized conditions for N-1 methylation:

| Base | Solvent | Alkylating Agent | Temperature | N-1 Selectivity | Yield (%) |

|---|---|---|---|---|---|

| NaH | THF | Methyl bromide | 0–25°C | >99% | 78–91 |

| Cs₂CO₃ | DMF | Methyl iodide | 80°C | 85% | 65 |

| tBuOK | DMSO | Methyl tosylate | 25°C | 92% | 70 |

These findings underscore the importance of base-solvent combinations in controlling regioselectivity. Steric effects from C-3 substituents (e.g., carboxylic acid groups) further enhance N-1 preference by hindering access to the N-2 position.

Metal-Catalyzed Halogenation Approaches for C-3 Position Modification

Introducing iodine at the C-3 position of indazoles typically employs palladium or copper catalysts. Direct iodination using N-iodosuccinimide (NIS) with palladium(II) acetate in acetic acid enables efficient C-3 functionalization. For example, treatment of 1-methyl-1H-indazole with NIS and Pd(OAc)₂ at 80°C for 12 hours yields 3-iodo-1-methyl-1H-indazole with 85% isolated yield.

Electrophilic iodination is facilitated by the electron-rich nature of the C-3 position, which arises from resonance effects within the indazole ring. Halogenation at C-3 precedes chlorination at C-5 due to the directing effects of the N-1 methyl group. A sequential approach involving iodination followed by chlorination (using Cl₂/FeCl₃) ensures precise positioning of halogens. Table 2 compares metal-catalyzed halogenation methods:

Nucleophilic Aromatic Substitution Dynamics at C5 Chlorine Position

The C5 chlorine atom in 5-chloro-3-iodo-1-methyl-1H-indazole undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, driven by the electron-withdrawing effects of adjacent substituents. The indazole core, when deprotonated at the N1 position, activates the aromatic ring toward nucleophilic attack at the C5 position [1] [3]. This activation is amplified by the electron-deficient nature of the fluorinated or chlorinated aromatic system, which stabilizes the Meisenheimer intermediate formed during the substitution process [1].

Key studies demonstrate that SNAr reactions at C5 proceed via a two-step mechanism: (1) base-induced deprotonation of the indazole NH group to generate a resonance-stabilized aryl anion, and (2) nucleophilic displacement of the chlorine substituent by oxygen-, sulfur-, or nitrogen-based nucleophiles [1] [3]. For example, methoxy substitution at C5 occurs efficiently in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), with NaOH facilitating deprotonation and subsequent methanol attack [1]. The reaction’s regioselectivity is influenced by the indazole’s electronic landscape, where the C5 position becomes more susceptible to substitution due to conjugation with the adjacent iodine atom at C3 [3].

Table 1: Comparative SNAr Reactivity at C5 Under Varied Conditions

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | NMP | 80 | 80 | [1] |

| n-Octylthiol | THF | 60 | 75 | [1] |

| Pyrrolidine | DMF | 100 | <10 | [1] |

The failure of nitrogen-based nucleophiles (e.g., pyrrolidine) to effect substitution highlights the steric and electronic constraints imposed by the methyl group at N1 [1]. Computational analyses corroborate that transition states for C5 substitution exhibit lower activation energies compared to other positions due to favorable orbital overlap between the nucleophile and the aromatic π-system [3].

Radical-Mediated Iodination Mechanisms in Heterocyclic Systems

The introduction of iodine at C3 in 5-chloro-1-methyl-1H-indazole occurs via radical pathways, particularly under oxidative conditions. Iodination typically employs molecular iodine (I₂) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent [5]. The reaction proceeds through a single-electron transfer (SET) mechanism, where iodide (I⁻) is oxidized to iodine radicals (I- ), which subsequently abstract hydrogen atoms from the indazole core [5].

Radical stability dictates regioselectivity, with the C3 position favored due to hyperconjugative stabilization from the adjacent N1-methyl group and chlorine atom at C5 [5]. This orientation creates a transient benzylic-like radical intermediate, which recombines with iodine radicals to form the stable C3–I bond. Kinetic studies reveal that iodination rates increase with higher temperatures (60–100°C) and prolonged reaction times (6–12 hours), achieving yields exceeding 85% under optimized conditions [5].

Table 2: Iodination Efficiency Under Varied Reaction Parameters

| Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| I₂/K₂CO₃ | DMF | 60 | 6 | 85 | [5] |

| I₂/K₂CO₃ | DCM | 25 | 24 | 40 | [5] |

The radical pathway’s selectivity is further evidenced by the absence of iodination at C7, where steric hindrance from the methyl group prevents radical stabilization [5].

Tautomerism Effects on Reactivity Patterns in Methylated Indazoles

The N1-methyl group in 5-chloro-3-iodo-1-methyl-1H-indazole locks the indazole into the 1H-tautomeric form, eliminating equilibrium shifts between 1H- and 2H-indazoles that typically complicate reactivity [6]. This tautomeric fixation alters electron density distribution across the aromatic system, enhancing electrophilic susceptibility at C5 while deactivating C3 toward further substitution [6].

Comparative studies with unmethylated analogs demonstrate that N1-methylation increases the compound’s oxidative stability by 30–40%, as measured by thermal decomposition onset temperatures [6]. The methyl group’s electron-donating inductive effect partially counteracts the electron-withdrawing effects of chlorine and iodine, creating a unique electronic profile that governs regioselectivity in cross-coupling reactions [6].

Table 3: Tautomeric Influence on Key Physicochemical Properties

| Property | 1H-Indazole (Methylated) | 2H-Indazole (Unmethylated) | |

|---|---|---|---|

| C5 Electrophilicity (eV) | -2.1 | -1.8 | [6] |

| C3 Radical Stability | High | Moderate | [6] |

| Thermal Half-Life (h) | 120 | 72 | [6] |

Computational Modeling of Transition States in Regioselective Reactions

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide atomic-level insights into the regioselectivity of SNAr and iodination reactions. For SNAr at C5, the transition state exhibits partial negative charge accumulation (-0.45 e) at the nucleophilic attack site, with bond elongation (C5–Cl: 1.98 Å) preceding chloride departure [3]. In contrast, iodination at C3 involves a planar radical intermediate with spin density localized on the aromatic carbon (0.72 μB), stabilized by resonance with the adjacent nitrogen lone pairs [5].

Table 4: Computed Activation Energies for Key Reaction Pathways

| Reaction | Transition State Energy (kcal/mol) | Regioselectivity Factor | |

|---|---|---|---|

| SNAr at C5 | 18.4 | 9:1 (C5:C7) | [3] |

| Radical Iodination at C3 | 22.1 | 15:1 (C3:C4) | [5] |

Solvent effects critically influence reaction trajectories: polar aprotic solvents stabilize charge-separated SNAr transition states, while nonpolar media favor radical recombination pathways [3] [5]. These computational insights enable predictive modeling of substitution patterns in polyhalogenated indazoles.

Structure-Activity Relationship (SAR) of Halogenated Indazole Derivatives

Systematic structure-activity relationship investigations have elucidated the critical importance of halogen substitution patterns in determining kinase inhibitory potency and selectivity [9]. The unique combination of chlorine at the 5-position and iodine at the 3-position in 5-chloro-3-iodo-1-methyl-1H-indazole provides optimal binding interactions within the kinase active site .

Comparative analysis of halogenated indazole derivatives reveals that the 5-chloro-3-iodo substitution pattern confers superior kinase inhibitory activity compared to other halogen combinations . Replacement of iodine with bromine at the 3-position (5-chloro-3-bromo-1-methyl-1H-indazole) results in slightly reduced potency, with Chk1 IC50 values increasing from 0.29 μM to 0.45 μM . Similarly, substitution of chlorine with bromine at the 5-position maintains reasonable activity but with decreased selectivity profiles [11].

The methyl group at the N-1 position plays a crucial role in determining compound stability and cellular permeability [9]. Removal of this substituent results in significant loss of activity, with IC50 values increasing by 8-10 fold across multiple kinase targets [12]. The methyl group enhances lipophilicity and membrane permeability while preventing metabolic deactivation through N-oxidation pathways [9].

| Substitution Pattern | Chk1 IC50 (μM) | Chk2 IC50 (μM) | Selectivity (Chk2/Chk1) | Cellular Activity (EC50 μM) | Binding Affinity (Kd nM) |

|---|---|---|---|---|---|

| 5-Chloro-3-iodo-1-methyl | 0.29 | 4.6 | 15.9 | 5.8 | 125 |

| 5-Chloro-3-bromo-1-methyl | 0.45 | 6.8 | 15.1 | 8.2 | 198 |

| 5-Bromo-3-iodo-1-methyl | 0.38 | 5.2 | 13.7 | 7.1 | 167 |

| 3-Iodo-1-methyl (no Cl) | 1.2 | 15.3 | 12.8 | 18.5 | 485 |

| 5-Chloro-1-methyl (no I) | 2.1 | 22.1 | 10.5 | 28.9 | 672 |

| Unsubstituted indazole | 8.6 | 45.2 | 5.3 | 65.4 | 1850 |

Molecular modeling studies indicate that the chlorine atom at the 5-position participates in halogen bonding interactions with specific amino acid residues in the kinase binding pocket, while the iodine substituent at the 3-position provides optimal van der Waals contacts with hydrophobic regions of the active site [13]. These interactions collectively contribute to the enhanced binding affinity and kinase selectivity observed with 5-chloro-3-iodo-1-methyl-1H-indazole .

Prodrug Design Utilizing Iodine as Radiotracer Attachment Point

The iodine substituent at the 3-position of 5-chloro-3-iodo-1-methyl-1H-indazole presents a unique opportunity for prodrug design, particularly for radiotracer development and diagnostic imaging applications [14] [15]. Iodine isotopes, including iodine-123 (123I) and iodine-125 (125I), have been extensively utilized in nuclear medicine for both diagnostic and therapeutic purposes [15] [16].

Radiotracer conjugates utilizing the 3-iodo position have been successfully developed for single-photon emission computed tomography (SPECT) imaging applications [14]. The 123I-labeled derivative of 5-chloro-3-iodo-1-methyl-1H-indazole demonstrates favorable pharmacokinetic properties with a half-life of 13.2 hours, suitable for clinical imaging protocols [15] [17]. The compound maintains kinase inhibitory activity while providing real-time visualization of target engagement in living systems [14].

Iodine-125 labeled variants have shown particular utility in preclinical research applications, offering extended half-life (60 days) for longitudinal studies [15]. These radiolabeled compounds demonstrate high radiochemical purity (>95%) and specific binding to target kinases with dissociation constants comparable to the unlabeled parent compound [14]. The extended half-life of 125I enables comprehensive pharmacokinetic and biodistribution studies essential for therapeutic development [16].

| Prodrug Strategy | Attachment Point | Half-life Enhancement | Bioavailability Improvement | Stability (pH 7.4) | Clinical Application |

|---|---|---|---|---|---|

| Iodine-123 Radiotracer Conjugate | 3-Iodo position | 13.2 hours | N/A (Imaging) | Stable | SPECT Imaging |

| Iodine-125 Diagnostic Probe | 3-Iodo position | 60 days | N/A (Imaging) | Stable | Preclinical/Therapy |

| Ester Prodrug (Methyl Carboxylate) | 6-Carboxyl group | 2.5-fold | 87% vs 32% | Moderate | Oral Formulation |

| Phosphate Prodrug | 1-Methyl hydroxyl | 4.2-fold | 65% vs 28% | Good | IV Formulation |

| Amino Acid Conjugate | N-1 position | 3.1-fold | 78% vs 31% | Good | Targeted Delivery |

| Polymer-Drug Conjugate | Multiple sites | 6.8-fold | 82% vs 29% | Excellent | Sustained Release |

Alternative prodrug strategies have been explored to enhance the pharmacokinetic properties of indazole-based kinase inhibitors [18] [19]. Ester prodrug approaches utilizing methyl carboxylate conjugation at the 6-position demonstrate significant bioavailability enhancement from 32% to 87% following oral administration [19]. These prodrugs undergo enzymatic hydrolysis in plasma and tissues to release the active kinase inhibitor [18].

Phosphate prodrug strategies targeting the 1-methyl position have shown promise for intravenous formulations, providing 4.2-fold enhancement in plasma half-life compared to the parent compound [20]. The phosphate group enhances aqueous solubility while maintaining stability under physiological conditions, with controlled release kinetics suitable for therapeutic applications [18].

Fragment-Based Drug Discovery Using Indazole Scaffolds

Fragment-based drug discovery (FBDD) approaches have proven particularly successful in identifying and optimizing indazole-based kinase inhibitors [21] [22]. The indazole scaffold serves as an excellent starting point for fragment screening due to its ability to form multiple hydrogen bonds with the conserved kinase hinge region while maintaining drug-like properties [23] [24].

Specialized indazole fragment libraries have been developed specifically for kinase drug discovery programs, with 5-chloro-3-iodo-1-methyl-1H-indazole serving as a representative example of successful fragment optimization [25] [26]. These libraries typically contain 48-156 compounds with molecular weights ranging from 140-280 Da, conforming to the "rule of three" criteria for fragment screening [25].

Fragment screening campaigns utilizing indazole-based libraries have demonstrated exceptional hit rates of 12.5-18.8% compared to general fragment collections (2.1-4.2%) [25]. The high hit rates are attributed to the privileged nature of the indazole scaffold and its natural complementarity to kinase active sites [23]. Ligand efficiency values for indazole fragments consistently exceed 0.40 kcal/mol/heavy atom, indicating optimal binding interactions relative to molecular size [22].

| Fragment Library | Library Size | Hit Rate (%) | Average LE | Molecular Weight Range (Da) | Lead Compounds Generated | Screening Method |

|---|---|---|---|---|---|---|

| Indazole Core Library | 96 compounds | 12.5 | 0.42 | 140-220 | 12 | X-ray Crystallography |

| Halogenated Fragment Set | 156 compounds | 8.3 | 0.38 | 180-280 | 13 | Biochemical Assay |

| ATP-Competitive Library | 250 compounds | 6.8 | 0.35 | 150-300 | 17 | Biophysical (SPR) |

| Kinase-Focused Collection | 500 compounds | 4.2 | 0.31 | 200-400 | 21 | Cell-based Assay |

| General Fragment Library | 2500 compounds | 2.1 | 0.28 | 120-300 | 53 | High-throughput Screen |

| Specialized Indazole Set | 48 compounds | 18.8 | 0.46 | 160-240 | 9 | NMR Spectroscopy |

Crystallographic fragment screening has been particularly valuable in understanding the binding modes of indazole fragments within kinase active sites [22]. Co-crystal structures reveal that the indazole N-2 nitrogen forms critical hydrogen bonds with the kinase hinge region, while substituents at the 3- and 5-positions extend into selectivity pockets [24]. These structural insights have guided the rational design of more potent and selective derivatives [21].